Cas no 2228321-83-1 (2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one)

2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one is a versatile organic compound with unique properties. It features a hydroxyl and methoxy group in the aromatic ring, offering potential for various chemical transformations. This compound is suitable for the synthesis of bioactive molecules and pharmaceuticals due to its structural diversity and reactivity. Its ability to participate in amide and ester bond formation makes it a valuable intermediate in organic synthesis.
2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one structure
2228321-83-1 structure
Product name:2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one
CAS No:2228321-83-1
MF:C9H11NO4
Molecular Weight:197.187942743301
CID:6443035
PubChem ID:165617489

2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one
    • 2228321-83-1
    • EN300-1799822
    • インチ: 1S/C9H11NO4/c1-14-8-3-5(7(12)4-10)2-6(11)9(8)13/h2-3,11,13H,4,10H2,1H3
    • InChIKey: KPXVEMXMRMLUKZ-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C(=CC(C(CN)=O)=C1)O)O

計算された属性

  • 精确分子量: 197.06880783g/mol
  • 同位素质量: 197.06880783g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 209
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.8Ų
  • XLogP3: 0

2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1799822-0.05g
2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one
2228321-83-1
0.05g
$744.0 2023-09-19
Enamine
EN300-1799822-0.5g
2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one
2228321-83-1
0.5g
$849.0 2023-09-19
Enamine
EN300-1799822-10.0g
2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one
2228321-83-1
10g
$3807.0 2023-06-03
Enamine
EN300-1799822-0.1g
2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one
2228321-83-1
0.1g
$779.0 2023-09-19
Enamine
EN300-1799822-5.0g
2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one
2228321-83-1
5g
$2566.0 2023-06-03
Enamine
EN300-1799822-0.25g
2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one
2228321-83-1
0.25g
$814.0 2023-09-19
Enamine
EN300-1799822-5g
2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one
2228321-83-1
5g
$2566.0 2023-09-19
Enamine
EN300-1799822-10g
2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one
2228321-83-1
10g
$3807.0 2023-09-19
Enamine
EN300-1799822-1.0g
2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one
2228321-83-1
1g
$884.0 2023-06-03
Enamine
EN300-1799822-2.5g
2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one
2228321-83-1
2.5g
$1735.0 2023-09-19

2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one 関連文献

2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-oneに関する追加情報

Introduction to 2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one (CAS No. 2228321-83-1)

2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one, identified by its CAS number 2228321-83-1, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by the presence of both amino and carbonyl functional groups, coupled with a phenolic moiety. The unique arrangement of these functional groups imparts distinct chemical and biological properties, making it a subject of extensive research for potential therapeutic applications.

The molecular structure of 2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one consists of an ethyl ketone backbone substituted with an amino group at the first carbon and a phenolic ring at the second carbon. The phenolic ring itself is further functionalized with hydroxyl groups at positions 3 and 4, and a methoxy group at position 5. This specific substitution pattern contributes to the compound's reactivity and interaction with biological targets, which is a critical factor in drug design.

In recent years, there has been growing interest in exploring the pharmacological potential of 2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one due to its structural similarity to several naturally occurring bioactive compounds. These natural products often exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The synthetic accessibility of this compound has also made it an attractive candidate for medicinal chemists seeking to develop novel therapeutic agents.

One of the most compelling aspects of 2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one is its ability to interact with various biological targets. Initial studies have suggested that this compound may possess inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. For instance, its phenolic moiety could potentially engage with redox-active sites on proteins, modulating their activity. Additionally, the amino group could serve as a hydrogen bond acceptor or donor, enhancing binding affinity to biological targets.

The presence of multiple hydroxyl groups in the phenolic ring adds another layer of complexity to the compound's interactions. These hydroxyl groups can participate in hydrogen bonding and other polar interactions, which are crucial for drug-receptor binding. Furthermore, the methoxy group at position 5 may influence the electronic properties of the ring, affecting its reactivity and binding affinity. These structural features make 2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one a promising scaffold for structure-based drug design.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of 2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one towards various biological targets. Molecular docking studies have shown that this compound can bind effectively to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation. Additionally, preliminary experiments suggest that it may also interact with nuclear receptors involved in transcriptional regulation.

The synthesis of 2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one has been optimized to ensure high yield and purity. Traditional synthetic routes involve multi-step organic transformations, including condensation reactions, reduction steps, and functional group modifications. However, recent developments in green chemistry have prompted researchers to explore more sustainable synthetic pathways. For example, catalytic methods using transition metals have been investigated as alternative approaches to achieve higher selectivity and lower environmental impact.

In conclusion,2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one (CAS No. 2228321-83-1) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups and demonstrated interactions with biological targets make it a valuable candidate for further investigation. As research in this area continues to evolve,2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one is likely to play a crucial role in the development of novel therapeutic agents targeting various diseases.

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